1-Nitro-4-[1-(4-nitrophenyl)-2,2-diphenylethenyl]benzene
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Overview
Description
1-Nitro-4-[1-(4-nitrophenyl)-2,2-diphenylethenyl]benzene is an organic compound with a complex structure that includes nitro groups and phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nitro-4-[1-(4-nitrophenyl)-2,2-diphenylethenyl]benzene typically involves multi-step organic reactions. One common method includes the nitration of phenyl compounds followed by coupling reactions to introduce the nitrophenyl and diphenylethenyl groups. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions using advanced chemical reactors. The process is optimized for efficiency, safety, and environmental considerations. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Nitro-4-[1-(4-nitrophenyl)-2,2-diphenylethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of dinitro compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-Nitro-4-[1-(4-nitrophenyl)-2,2-diphenylethenyl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Nitro-4-[1-(4-nitrophenyl)-2,2-diphenylethenyl]benzene involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or induction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A simpler nitro compound with similar redox properties.
1,3,5-Tris-(4-nitrophenyl)benzene: A trinitro compound with different structural and chemical properties.
1-Nitro-4-phenoxybenzene: Another nitro compound with distinct reactivity and applications.
Uniqueness
1-Nitro-4-[1-(4-nitrophenyl)-2,2-diphenylethenyl]benzene is unique due to its complex structure, which provides a combination of multiple functional groups and aromatic rings.
Properties
Molecular Formula |
C26H18N2O4 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
1-nitro-4-[1-(4-nitrophenyl)-2,2-diphenylethenyl]benzene |
InChI |
InChI=1S/C26H18N2O4/c29-27(30)23-15-11-21(12-16-23)26(22-13-17-24(18-14-22)28(31)32)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-18H |
InChI Key |
VXJQKIZRZVQMEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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